molecular formula C19H22N2O3 B4117344 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide

2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide

Cat. No. B4117344
M. Wt: 326.4 g/mol
InChI Key: XXHYDSPRMMLKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPA is a benzamide derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of protein-protein interactions. 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has been shown to bind to certain proteins, including the estrogen receptor and the androgen receptor, and to inhibit their activity. 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has also been shown to disrupt the function of certain enzymes, including tyrosine kinases and proteases.
Biochemical and Physiological Effects:
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of cellular signaling pathways. 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has also been shown to have an impact on the immune system, with studies suggesting that it may have immunomodulatory effects.

Advantages and Limitations for Lab Experiments

2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has several advantages for use in lab experiments, including its high purity and stability. However, 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide is also known to have some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide, including the development of new biosensors and imaging probes, the exploration of its potential as an anticancer agent, and the investigation of its immunomodulatory effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide and to determine its potential toxicity and side effects.
In conclusion, 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide is a chemical compound that has shown promise in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide and to explore its various applications in scientific research.

Scientific Research Applications

2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has been used in various scientific research applications, including as a fluorescent probe for imaging cellular structures, as a potential anticancer agent, and as a tool for studying protein-protein interactions. 2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide has also been used in the development of biosensors for detecting various analytes, including glucose and cholesterol.

properties

IUPAC Name

2-[[2-(4-butan-2-ylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-13(2)14-8-10-15(11-9-14)24-12-18(22)21-17-7-5-4-6-16(17)19(20)23/h4-11,13H,3,12H2,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHYDSPRMMLKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide
Reactant of Route 6
2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.